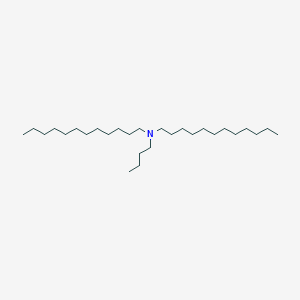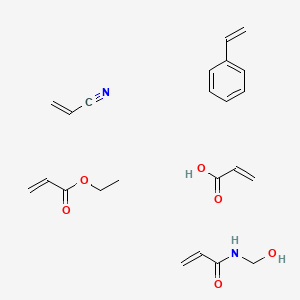
ethyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide;prop-2-enenitrile;prop-2-enoic acid;styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “ethyl prop-2-enoate; N-(hydroxymethyl)prop-2-enamide; prop-2-enenitrile; prop-2-enoic acid; styrene” is a combination of five distinct organic compounds, each with unique properties and applications. These compounds are widely used in various industries, including pharmaceuticals, plastics, and textiles.
Métodos De Preparación
Ethyl Prop-2-enoate: Ethyl prop-2-enoate, also known as ethyl acrylate, is typically produced by the acid-catalyzed esterification of acrylic acid with ethanol. This reaction can be carried out using catalysts such as sulfuric acid or ion exchange resins. Another method involves the Reppe reaction, which uses acetylene, carbon monoxide, and ethanol .
N-(hydroxymethyl)prop-2-enamide: This reaction is typically carried out in an aqueous solution at a controlled pH .
Prop-2-enenitrile: This process involves reacting propylene, ammonia, and air in the presence of a catalyst such as bismuth phosphomolybdate at high temperatures .
Prop-2-enoic Acid: This process involves the use of catalysts such as molybdenum and vanadium oxides .
Styrene: Styrene is typically produced by the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of a catalyst such as iron oxide at high temperatures. Another method involves the reaction of benzene and ethylene using a zeolite or aluminum chloride catalyst .
Análisis De Reacciones Químicas
Ethyl Prop-2-enoate: Ethyl prop-2-enoate undergoes polymerization reactions to form polymers used in resins, plastics, and adhesives. It can also undergo transesterification reactions with higher alcohols to produce specialty acrylates .
N-(hydroxymethyl)prop-2-enamide: N-(hydroxymethyl)prop-2-enamide can undergo polymerization reactions to form hydrogels and other polymeric materials. It can also react with other monomers to form copolymers .
Prop-2-enenitrile: Prop-2-enenitrile undergoes polymerization reactions to form polyacrylonitrile, which is used in the production of synthetic fibers. It can also undergo hydrolysis to form acrylamide .
Prop-2-enoic Acid: Prop-2-enoic acid can undergo polymerization reactions to form polyacrylic acid, which is used in superabsorbent polymers. It can also undergo esterification reactions to form acrylate esters .
Styrene: Styrene undergoes polymerization reactions to form polystyrene, which is used in a wide range of plastic products. It can also undergo copolymerization reactions with other monomers to form various copolymers .
Aplicaciones Científicas De Investigación
Ethyl Prop-2-enoate: Ethyl prop-2-enoate is used in the production of polymers for paints, textiles, and non-woven fibers. It is also a reagent in the synthesis of pharmaceutical intermediates .
N-(hydroxymethyl)prop-2-enamide: N-(hydroxymethyl)prop-2-enamide is used in the production of hydrogels and other polymeric materials. It is also used in the paper and textile industries as a crosslinking agent .
Prop-2-enenitrile: Prop-2-enenitrile is used in the production of synthetic fibers such as acrylic fibers. It is also used in the production of plastics, synthetic rubber, and adhesives .
Prop-2-enoic Acid: Prop-2-enoic acid is used in the production of superabsorbent polymers, which are used in products such as diapers and adult incontinence products. It is also used in the production of acrylate esters for coatings and adhesives .
Styrene: Styrene is used in the production of polystyrene, which is used in a wide range of plastic products such as packaging materials, insulation, and disposable containers. It is also used in the production of synthetic rubber and resins .
Mecanismo De Acción
Ethyl Prop-2-enoate: Ethyl prop-2-enoate acts as a monomer in polymerization reactions, forming polymers through the formation of covalent bonds between monomer units .
N-(hydroxymethyl)prop-2-enamide: N-(hydroxymethyl)prop-2-enamide acts as a crosslinking agent, forming covalent bonds between polymer chains to create a three-dimensional network .
Prop-2-enenitrile: Prop-2-enenitrile acts as a monomer in polymerization reactions, forming polymers through the formation of covalent bonds between monomer units .
Prop-2-enoic Acid: Prop-2-enoic acid acts as a monomer in polymerization reactions, forming polymers through the formation of covalent bonds between monomer units .
Styrene: Styrene acts as a monomer in polymerization reactions, forming polymers through the formation of covalent bonds between monomer units .
Comparación Con Compuestos Similares
Ethyl Prop-2-enoate: Ethyl prop-2-enoate is similar to other acrylate esters such as methyl acrylate and butyl acrylate. It is unique in its ability to form polymers with specific properties such as flexibility and toughness .
N-(hydroxymethyl)prop-2-enamide: N-(hydroxymethyl)prop-2-enamide is similar to other acrylamide derivatives such as N-methylol methacrylamide. It is unique in its ability to form hydrogels with specific properties such as high water absorption .
Prop-2-enenitrile: Prop-2-enenitrile is similar to other nitriles such as methacrylonitrile and butadiene nitrile. It is unique in its ability to form synthetic fibers with specific properties such as high strength and durability .
Prop-2-enoic Acid: Prop-2-enoic acid is similar to other carboxylic acids such as methacrylic acid and crotonic acid. It is unique in its ability to form superabsorbent polymers with specific properties such as high water absorption .
Styrene: Styrene is similar to other vinyl compounds such as vinyl chloride and vinyl acetate. It is unique in its ability to form polystyrene with specific properties such as rigidity and transparency .
Propiedades
Número CAS |
54547-36-3 |
|---|---|
Fórmula molecular |
C23H30N2O6 |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
ethyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide;prop-2-enenitrile;prop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.C5H8O2.C4H7NO2.C3H3N.C3H4O2/c1-2-8-6-4-3-5-7-8;1-3-5(6)7-4-2;1-2-4(7)5-3-6;1-2-3-4;1-2-3(4)5/h2-7H,1H2;3H,1,4H2,2H3;2,6H,1,3H2,(H,5,7);2H,1H2;2H,1H2,(H,4,5) |
Clave InChI |
IFNPRPGKTDIREM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C.C=CC#N.C=CC1=CC=CC=C1.C=CC(=O)NCO.C=CC(=O)O |
Números CAS relacionados |
54547-36-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B14633157.png)


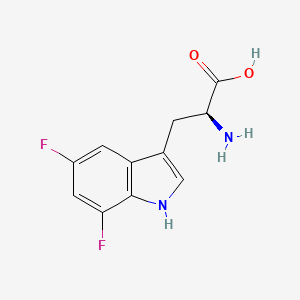


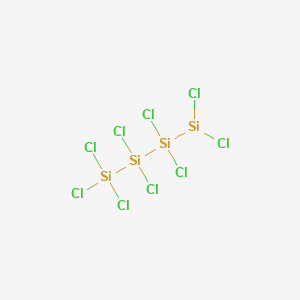
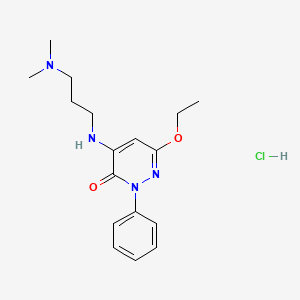
![[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene](/img/structure/B14633222.png)


